Advanced Linkerology: The Chemical Properties and Application Vectors of 8-(((Allyloxy)carbonyl)amino)octanoic acid
Advanced Linkerology: The Chemical Properties and Application Vectors of 8-(((Allyloxy)carbonyl)amino)octanoic acid
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), macrocyclic peptide synthesis, and radiopharmaceutical bioconjugation, the selection of bifunctional linkers dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. 8-(((Allyloxy)carbonyl)amino)octanoic acid (commonly referred to as Alloc-Aoc-OH or Alloc-8-aminooctanoic acid) has emerged as a critical building block. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, orthogonal reactivity, and validated experimental protocols, designed specifically for application scientists and drug development professionals.
Structural Anatomy and Physicochemical Profile
The utility of Alloc-Aoc-OH stems from its precise structural anatomy, which balances hydrophobicity, spatial geometry, and controlled reactivity.
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The Aliphatic Spacer (8-Aminooctanoic Acid): The 8-carbon chain provides a highly flexible, hydrophobic spacer. In the context of PROTACs, the length of the linker is a primary driver of ternary complex formation. An 8-carbon chain (approximately 10–12 Å fully extended) often sits in the "Goldilocks zone"—long enough to prevent steric clashing between the target protein and the E3 ligase, yet short enough to minimize the entropic penalty of complex formation.
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The Alloc Protecting Group: The allyloxycarbonyl (Alloc) group masks the terminal primary amine. Unlike standard Boc (acid-labile) or Fmoc (base-labile) groups, Alloc is completely stable to both trifluoroacetic acid (TFA) and piperidine. This enables true multi-dimensional orthogonal synthesis.
Quantitative Chemical Properties
The following table summarizes the core quantitative data for Alloc-Aoc-OH [1]:
| Property | Value |
| Chemical Name | 8-(((Allyloxy)carbonyl)amino)octanoic acid |
| CAS Number | 2021253-98-3 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| Spacer Length | 8 Carbons (Aliphatic) |
| Protecting Group | Allyloxycarbonyl (Alloc) |
| Appearance | White to off-white solid/powder |
Orthogonal Reactivity and Application Vectors
Macrocyclic Peptide Synthesis
Cyclic peptides exhibit superior proteolytic stability and membrane permeability compared to their linear counterparts. Alloc-Aoc-OH is frequently incorporated into Solid-Phase Peptide Synthesis (SPPS) to facilitate side-chain-to-side-chain or head-to-tail cyclization. Because the Alloc group is orthogonal to standard Fmoc chemistry, scientists can assemble the entire linear peptide, selectively deprotect the Alloc group (and an orthogonal allyl ester on an acidic residue like Asp/Glu) using Palladium(0) catalysis, and cyclize the peptide on-resin before final global cleavage [2].
PROTACs and Targeted Protein Degradation
In PROTAC development, Alloc-Aoc-OH serves as a versatile linker [4]. The carboxylic acid terminus is first coupled to a target-binding ligand (warhead). Subsequently, the Alloc group is cleaved to reveal a primary amine, which is then conjugated to an E3 ligase ligand (e.g., a thalidomide or VHL derivative). This stepwise, orthogonal approach prevents unwanted side reactions and polymerization during the assembly of complex bifunctional degraders.
Radiopharmaceuticals and Melanoma Targeting
Research has demonstrated that incorporating an 8-aminooctanoic acid linker significantly enhances the tumor uptake of radiolabeled peptides. For example, in
Mechanistic Workflows (Visualizations)
The following diagrams illustrate the logical flow of Alloc-Aoc-OH integration in complex synthesis.
Orthogonal integration of Alloc-Aoc-OH in solid-phase peptide synthesis.
Stepwise assembly of a PROTAC molecule utilizing the Alloc-Aoc-OH linker.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid troubleshooting.
Protocol A: Activation and Coupling of Alloc-Aoc-OH (On-Resin)
Objective: To covalently attach Alloc-Aoc-OH to a resin-bound peptide or amine-bearing intermediate.
Causality & Reagent Choice: We utilize HCTU as the coupling reagent over standard HATU or DIC. HCTU provides rapid formation of the active ester, which is crucial for overcoming the inherent steric hindrance of long aliphatic chains folding in the solvent. DIEA acts as a non-nucleophilic base to drive the reaction without attacking the active ester.
Step-by-Step Methodology:
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Resin Preparation: Swell the amine-functionalized resin (e.g., Rink Amide) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
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Activation: In a separate vial, dissolve 3.0 equivalents of Alloc-Aoc-OH and 3.0 equivalents of HCTU in minimal DMF.
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Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Self-Validation: The solution should turn slightly yellow, indicating the formation of the active ester. Allow pre-activation for 3 minutes.
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Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 to 2 hours.
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Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (absence of free amines). A blue bead indicates incomplete coupling; repeat steps 2-4.
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Washing: Wash the resin thoroughly with DMF (
mL) and DCM ( mL) [2].
Protocol B: Palladium-Catalyzed Alloc Deprotection
Objective: To selectively remove the Alloc protecting group yielding a free primary amine, without disrupting Fmoc, Boc, or tBu groups.
Causality & Reagent Choice: Tetrakis(triphenylphosphine)palladium(0) (
Step-by-Step Methodology:
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Inert Atmosphere: Purge the reaction vessel containing the Alloc-protected intermediate/resin with Argon for 10 minutes. Oxygen poisons the Pd(0) catalyst, leading to reaction failure.
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Reagent Preparation: Dissolve 0.35 equivalents of
and 20 equivalents of in anhydrous DCM. -
Cleavage Reaction: Add the solution to the resin/substrate. Agitate under Argon in the dark for 30 minutes. Note: The reaction is kept in the dark to prevent the degradation of the light-sensitive palladium complex.
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Iteration: Drain the reaction mixture. Repeat Step 3 once more to ensure quantitative deprotection.
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Palladium Scavenging (Critical Step): Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (
mins) to chelate and remove residual palladium, which appears as a dark brown/black color. Failure to remove Pd will catalyze unwanted side reactions in subsequent steps or poison LC-MS columns. -
Final Wash: Wash with DCM (
mL) and verify deprotection via LC-MS (for solution phase) or a positive Kaiser test (for solid phase).
Conclusion
8-(((Allyloxy)carbonyl)amino)octanoic acid is far more than a simple carbon spacer; it is a highly engineered chemical tool. By leveraging its amphiphilic 8-carbon chain and the robust orthogonality of the Alloc group, application scientists can execute highly complex, multi-step syntheses. Whether engineering the next generation of targeted protein degraders or optimizing the pharmacokinetics of radiolabeled macrocycles, mastery of Alloc-Aoc-OH reactivity is a definitive advantage in modern drug development.
References
1.1 2.2 3. 3 4.[CAS:1354323-65-1, 4-[[4
